Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate

Description

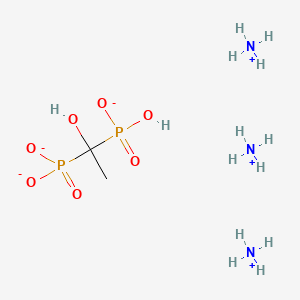

Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate (THHEBP) is a nitrogen-containing bisphosphonate characterized by its (1-hydroxyethylidene)bisphosphonate backbone and triammonium counterions. Its molecular formula is C10H34N4O6P2 (molecular weight: 368.35 g/mol), with a racemic stereochemistry and hygroscopic solid form . The compound’s structure includes a central bisphosphonate group chelated to ammonium ions, enabling strong metal-binding properties.

Properties

CAS No. |

2809-20-3 |

|---|---|

Molecular Formula |

C2H17N3O7P2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

triazanium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |

InChI |

InChI=1S/C2H8O7P2.3H3N/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);3*1H3 |

InChI Key |

CRULDAFTNSZRBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonia. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired triammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for the reaction to proceed efficiently. The product is then purified through filtration and crystallization processes to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions can yield different substituted phosphonates.

Scientific Research Applications

Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate, also known as etidronate, has a variety of applications across industries. This compound is a bisphosphonate, sharing a similar mechanism of action and uses with other bisphosphonates .

General Information

Applications

This compound is used in:

- Medical Field: As a medication, etidronate strengthens bone and is used to treat conditions like osteoporosis and Paget's disease of the bone .

- Industrial Water Treatment: Functions as a cost-effective scale inhibitor in industrial water treatment .

- Detergents: Used in laundry detergents and cleaning products . It also stabilizes heavy-duty liquid cleaners .

- Metal Surface Treatment: It can prepare metal surfaces for final finishing and control metal ion contamination in plating baths . It can also dissolve oxides on metal surfaces .

- Personal Care Products: Enhances lathering and improves the performance of shampoos and soaps, especially in hard water .

- Other Industries : Also used in textile finishing, oil field drilling applications, water desalination systems, and the manufacture of ceramics, cement, paints, coatings, thinners, and agrochemicals .

Functions and Properties

This compound has several properties that make it useful for a variety of applications:

- Chelation: Capable of chelating calcium ions as well as magnesium and iron .

- Scale Inhibition: Prevents scale formation in industrial applications .

- Compatibility: Compatible with surfactants, which makes it a versatile ingredient in formulations where emulsification and dispersion are important .

- Stability: Good stability in the presence of chlorine and corrosion inhibition properties when combined with zinc and other phosphates .

- Water Softening: Known for its water-softening properties .

- Matrix Metalloproteinase Inhibition: Shown to modulate matrix metalloproteinase activity in vitro .

Mechanism of Action

The mechanism of action of triammonium hydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to bind to calcium ions and inhibit the formation of calcium phosphate crystals. This binding prevents the crystals from growing and aggregating, thereby reducing the risk of scale formation and other related issues. The molecular targets of this compound include calcium ions and phosphate ions, and the pathways involved are related to the inhibition of crystal nucleation and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Bisphosphonates

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| THHEBP | C10H34N4O6P2 | 368.35 | Sparingly in water | Bisphosphonate, ammonium ions |

| Tetrasodium (1-hydroxyethylidene)bisphosphonate | C2H6Na4O7P2 | 293.93 | 774 g/L in water | Bisphosphonate, sodium ions |

| CBQ (Pyridine-containing bisphosphonate) | C9H12NNa2O7P2 | 331.12 | Not reported | Bisphosphonate, pyridine, sodium |

| BPH-629 | Not specified | Not reported | Insoluble in organic | Bisphosphonate, hydrophobic chains |

| α-Fluoro-bisphosphonate 59 | C7H14FNO6P2 | 289.14 | Not reported | Bisphosphonate, fluorine, alkyl chain |

Key Observations:

- Counterion Effects : THHEBP’s ammonium ions contrast with sodium (tetrasodium) or potassium analogs, affecting solubility and hygroscopicity. The tetrasodium variant exhibits superior water solubility (774 g/L) due to smaller ionic radius and higher charge density of Na+ compared to NH4+ .

- Bone-Binding Strength : Bond distances between bisphosphonate oxygen and cations (Na+/Ca2+) correlate with bone-binding efficacy. THHEBP’s ammonium ions may weaken binding compared to sodium analogs, as Na+–O bond lengths in similar compounds are ≈2.3–2.5 Å .

Enzyme Inhibition and Molecular Interactions

- THHEBP vs. Tetrasodium Analogs : Tetrasodium (1-hydroxyethylidene)bisphosphonate inhibits matrix metalloproteinases (MMPs) via chelation of Zn2+ in enzyme active sites, a property likely shared by THHEBP due to structural similarity .

- CBQ and 13e: Pyridine-containing bisphosphonates (e.g., CBQ) bind to DXR enzymes via bisphosphonate-Mg2+ coordination and hydrogen bonding with residues (Ser150, Lys227).

- BPH-629 and BPH-364 : These bisphosphonates inhibit prenyltransferases (e.g., FPPS, GGPPS) by occupying hydrophobic pockets in enzyme active sites. THHEBP’s shorter alkyl chain may limit similar interactions .

Antimicrobial and Antiparasitic Activity

- Fluorinated Bisphosphonates: Compound 59 (α-fluoro analog) shows marginal activity against Toxoplasma gondii (ED50 = 4.0 μM), while non-fluorinated analogs (e.g., 12–14) exhibit nanomolar efficacy. THHEBP’s lack of fluorine may reduce antiparasitic potency .

- Trypanosomatid Inhibition: Bisphosphonates with fatty acid chains (e.g., zoledronate) disrupt Leishmania growth via mevalonate pathway inhibition.

Biological Activity

Triammonium hydrogen (1-hydroxyethylidene)bisphosphonate, commonly referred to as HEDP, is a bisphosphonate compound that has garnered attention for its biological activity, particularly in the context of bone metabolism and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of HEDP's biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.

HEDP functions primarily by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to a disruption in the function of osteoclasts, the cells responsible for bone resorption. This mechanism is crucial for managing conditions associated with excessive bone turnover, such as osteoporosis and metastatic bone disease.

- Binding Mechanism : HEDP mimics pyrophosphate, allowing it to integrate into ATP analogs that cannot be hydrolyzed, thereby disrupting ATP-mediated actions within osteoclasts .

- Cellular Uptake : Once bound to bone, HEDP is internalized by osteoclasts through fluid-phase endocytosis. The acidic environment within endocytic vesicles facilitates the release of HEDP into the cytosol, where it exerts its inhibitory effects .

Therapeutic Applications

HEDP has been utilized in various therapeutic contexts, particularly in pain management related to bone metastases and other conditions involving abnormal bone metabolism.

Case Study: Pain Management in Bone Metastases

One significant study involved 60 patients with painful bone metastases treated with 186Re-HEDP. The outcomes were assessed based on pain relief and overall quality of life:

- Treatment Protocol : Patients received a dose of 1406 MBq 186Re-HEDP.

- Results : Pain relief was evaluated using the Wisconsin test scoring system. The study reported varying degrees of pain response—complete, partial, minimal, or absent—over a follow-up period extending up to one year .

- Efficacy : The findings indicated that HEDP significantly alleviated pain associated with metastatic lesions while also monitoring tumor markers and serum alkaline phosphatase levels.

Biological Activity Data Table

The following table summarizes key biological activities and effects observed with HEDP:

Research Findings

Recent research has further elucidated the biological implications of HEDP:

- Inhibition of Enzyme Secretion : A study demonstrated that HEDP effectively inhibited the secretion of enzymes involved in cartilage degradation, suggesting potential applications in treating conditions like rheumatoid arthritis .

- Calcium Homeostasis : HEDP has been shown to influence calcium metabolism by inhibiting ectopic calcification and slowing down bone turnover rates .

- Comparative Potency : In vitro studies have indicated that while HEDP exhibits moderate potency in stimulating immune responses (e.g., T cell activation), its prodrugs significantly enhance cellular activity compared to unprotected forms .

Q & A

Q. How can researchers synthesize and characterize triammonium hydrogen (1-hydroxyethylidene)bisphosphonate for experimental use?

Methodological Answer: Synthesis typically involves reacting (1-hydroxyethylidene)bisphosphonic acid with ammonium hydroxide under controlled pH conditions. Structural characterization requires X-ray crystallography to confirm the hydrogen-bonded three-dimensional network, as demonstrated in crystal data studies (triclinic system, space group P1) . Analytical techniques like NMR and IR spectroscopy should be used to verify functional groups and purity. Refer to CAS No. 2809-20-3 for standardized identification .

Q. What are the primary pharmacological mechanisms of action of bisphosphonates, and how do they apply to this compound?

Methodological Answer: Bisphosphonates inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone matrix. For this compound, focus on its affinity for calcium ions and potential differences in pharmacokinetics due to its ammonium counterions. Comparative studies with analogs like tetrasodium etidronate (CAS 3794-83-0) can highlight structural-activity relationships .

Q. How should researchers design in vivo studies to assess short-term efficacy in bone mineralization?

Methodological Answer: Use rodent models with induced osteoporosis or fracture healing. Monitor radiological and histological bone scores at 4-, 8-, and 12-week intervals. Note that histological improvements may precede statistical significance in radiological data, as seen in bisphosphonate-vitamin D combination studies . Include control groups with saline and reference bisphosphonates (e.g., alendronate) for baseline comparison.

Advanced Research Questions

Q. How can contradictory findings between total and direct effects of bisphosphonates in osteoarthritis progression be resolved?

Methodological Answer: Employ causal mediation analysis to distinguish direct effects (e.g., anti-inflammatory action) from indirect effects (e.g., bone mineral density changes). For instance, if this compound shows no direct effect on knee osteoarthritis progression, but a total effect via bone marrow lesion mediation, this suggests mechanism-specific pathways . Use longitudinal cohort studies with stratified randomization to isolate variables.

Q. What statistical approaches address the paradox of increased atypical femoral fractures (AFF) with long-term bisphosphonate use despite overall fracture risk reduction?

Methodological Answer: Apply time-to-event analysis with Cox proportional hazards models, adjusting for duration of use and cumulative dose. A Swedish nationwide study found a multivariable-adjusted odds ratio of 33.3 for AFF in long-term users, but absolute risk remained low (5 cases/10,000 patient-years). Prioritize competing risk models to account for mortality and other confounders .

Q. How do researchers reconcile conflicting data on bisphosphonate-associated atrial fibrillation (AF) risk in osteoporosis patients?

Methodological Answer: Conduct meta-analyses stratified by study design. Clinical trials often underreport "non-serious" AF cases, while observational studies may overestimate risk due to comorbidities. A 2008 analysis found significant hospitalization-linked AF but no overall risk when including non-severe cases . Use propensity score matching to balance baseline cardiovascular risk factors in retrospective datasets .

Methodological and Analytical Challenges

Q. What protocols ensure reproducibility in bisphosphonate crystallography studies?

Methodological Answer: Standardize crystallization conditions (pH, solvent, temperature) and validate hydrogen-bonding patterns via repeated X-ray diffraction trials. For this compound, report symmetry codes and omit non-participating hydrogen atoms in structural diagrams to clarify bonding networks .

Q. How should researchers prioritize uncertainties in bisphosphonate clinical trial design?

Methodological Answer: Adopt the James Lind Alliance framework:

Uncertainty Gathering : Extract gaps from clinical guidelines (e.g., FDA recommendations for periodic therapy evaluation ).

Question Refinement : Engage stakeholders to convert uncertainties into hypotheses (e.g., "Does dose reduction mitigate AFF risk?").

Prioritization : Use modified nominal group techniques in workshops to rank research questions .

Comparative and Mechanistic Studies

Q. How does the ammonium counterion in this compound affect solubility and bioavailability compared to sodium or potassium salts?

Methodological Answer: Perform solubility assays in simulated body fluid (SBF) at pH 7.4 and compare dissolution rates with tetrasodium etidronate. Ammonium salts may exhibit higher solubility but shorter half-life due to rapid renal clearance. Use mass spectrometry to track systemic absorption in pharmacokinetic models .

Q. What in vitro models best predict the bone-targeting efficiency of this bisphosphonate?

Methodological Answer: Use hydroxyapatite binding assays with radioactive labeling (e.g., ⁹⁹mTc) to quantify affinity. Compare results with micro-CT scans of treated bone explants to correlate in vitro binding with in vivo distribution .

Long-Term and Translational Considerations

Q. What biomarkers are optimal for monitoring long-term skeletal safety in bisphosphonate therapy?

Methodological Answer: Combine serum C-terminal telopeptide (CTX) for bone resorption and osteocalcin for formation. In long-term studies (>5 years), monitor sclerostin levels to assess osteocyte activity and correlate with AFF risk .

Q. How can preclinical data inform clinical trial designs for novel bisphosphonate formulations?

Methodological Answer: Use dose-escalation studies in large-animal models (e.g., horses) to assess bone remodeling dynamics. The AAEP think tank methodology provides a template for longitudinal bone density tracking and histomorphometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.